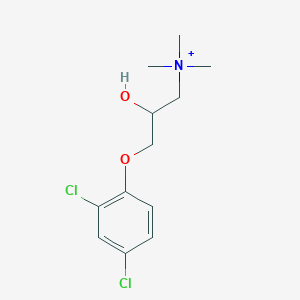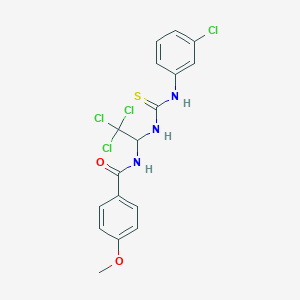![molecular formula C23H26N6O6 B11710710 N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11710710.png)
N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~1~,N’~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nonanedihydrazide backbone with two (2-nitrophenyl)methylidene groups attached, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide typically involves the condensation reaction between nonanedihydrazide and (2-nitrophenyl)methylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of N’~1~,N’~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the required standards for commercial applications.
化学反応の分析
Types of Reactions
N’~1~,N’~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
N’~1~,N’~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’~1~,N’~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide involves its interaction with molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
- N’~1~,N’~9~-bis(2-ethoxybenzylidene)nonanedihydrazide
- N’~1~,N’~9~-bis(2,6-dichlorobenzylidene)nonanedihydrazide
- N’~1~,N’~9~-bis(mesitylmethylene)nonanedihydrazide
Uniqueness
N’~1~,N’~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide is unique due to its specific (2-nitrophenyl)methylidene groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C23H26N6O6 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
N,N'-bis[(E)-(2-nitrophenyl)methylideneamino]nonanediamide |
InChI |
InChI=1S/C23H26N6O6/c30-22(26-24-16-18-10-6-8-12-20(18)28(32)33)14-4-2-1-3-5-15-23(31)27-25-17-19-11-7-9-13-21(19)29(34)35/h6-13,16-17H,1-5,14-15H2,(H,26,30)(H,27,31)/b24-16+,25-17+ |
InChIキー |
ASQXPNGPJAMDMO-MUPYBJATSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11710633.png)
![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)


![6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11710674.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)
![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)

![N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline](/img/structure/B11710702.png)


![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B11710718.png)
